molecular formula C5H10ClNO2S B13535651 1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride

1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride

Cat. No.: B13535651
M. Wt: 183.66 g/mol
InChI Key: ATSDQXBYBADTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3λ⁶-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride is a bicyclic sulfonamide derivative featuring a sulfur atom in a unique λ⁶ oxidation state. The compound’s structure includes a strained bicyclo[3.1.0]hexane core with two ketone groups (dione) and an amino group, stabilized as a hydrochloride salt. This configuration confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C5H10ClNO2S

Molecular Weight

183.66 g/mol

IUPAC Name

3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexan-1-amine;hydrochloride

InChI

InChI=1S/C5H9NO2S.ClH/c6-5-1-4(5)2-9(7,8)3-5;/h4H,1-3,6H2;1H

InChI Key

ATSDQXBYBADTGJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CS(=O)(=O)C2)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione Hydrochloride

Classical Synthetic Routes

The compound is closely related to bicyclic amino dione derivatives synthesized via cyclization and functional group transformations starting from amino acids or amino acid derivatives.

Key Method: Cyclization of Protected L-Glutamine Derivatives

  • Step 1: Protection of L-Glutamine
    L-Glutamine is subjected to N-protection under alkaline conditions to form a tertiary oxygen formoxyl-protected derivative. This step stabilizes the amino group for subsequent cyclization.

    • Conditions: Alkaline medium, mild temperature.
    • Yield: High, with easy isolation.
  • Step 2: Cyclization to Form Bicyclic Structure
    The protected L-Glutamine derivative undergoes intramolecular cyclization catalyzed by 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF) using N,N'-carbonyl diimidazole as a cyclizing agent.

    • Temperature: Reflux or controlled heating.
    • Outcome: Formation of the bicyclic 3-amino-2,6-piperidine dione intermediate with high purity (>99% by HPLC).
    • Yield: Approximately 79.6%.
  • Step 3: Deprotection and Formation of Hydrochloride Salt
    The bicyclic intermediate is deprotected in acidic methanol (2 M HCl in MeOH) at 0°C to room temperature, followed by isolation of the hydrochloride salt.

    • Yield: Approximately 94.8% purity by HPLC.
    • Product: 1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride as a white solid.
    • Advantages: Mild conditions, no high-pressure hydrogenation required, cost-effective, scalable for industrial production.

Summary Table of Classical Route

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 N-Protection Alkaline medium Mild temperature High Stabilizes amino group
2 Cyclization DMAP, N,N'-carbonyl diimidazole Anhydrous THF, reflux ~79.6 High purity intermediate
3 Deprotection & Salt Formation 2 M HCl in MeOH 0°C to RT, overnight ~94.8 Produces stable hydrochloride salt

Alternative Synthetic Approaches

Palladium-Catalyzed Stereoselective Synthesis
  • A novel stereoselective approach involves Pd(0)-catalyzed reactions of N-protected amino allenes with allyl carbonate in acetonitrile to form 3-azabicyclo[3.1.0]hexane frameworks.
  • This method affords moderate to good yields and stereoselectivity but is more complex and less industrially practical compared to classical routes.
Industrially Advantageous Processes
  • Some patented processes avoid hazardous reagents such as oxalyl chloride and lithium aluminum hydride, which are corrosive, moisture sensitive, and difficult to handle at scale.
  • Use of organic bases like triethylamine or pyridine and organic solvents such as dichloromethane or ethyl acetate at low temperatures (0–5°C) improve safety and cost-efficiency.
  • Ammonia solutions (aqueous or liquid) are used for amination steps at elevated temperatures (75–80°C) to complete the formation of the amino bicyclic compound.

Analytical and Purity Data

  • Purity: High purity is consistently reported (>94% by HPLC) for the final hydrochloride salt.
  • Characterization: Confirmed by ^1H-NMR spectroscopy, chromatographic methods, and elemental analysis.
  • Physical Form: White solid, stable under standard storage conditions.

Comparative Analysis of Preparation Methods

Aspect Classical L-Glutamine Route Pd-Catalyzed Route Patented Industrial Process
Starting Material L-Glutamine (cheap, readily available) N-protected amino allenes Similar to classical, optimized for scale
Reagents DMAP, N,N'-carbonyl diimidazole, HCl Pd(0) catalyst, allyl carbonate Organic bases, ammonia, safer solvents
Reaction Conditions Mild to moderate temperatures Moderate temperature, inert atmosphere Low temperature for some steps, elevated for amination
Yield High (up to ~95%) Moderate to good High yield with improved safety
Industrial Scalability Good, mild conditions Limited by catalyst cost and complexity Designed for industrial scale, cost-effective
Safety Considerations Avoids hazardous reagents like LiAlH4 Use of Pd catalyst requires careful handling Avoids toxic reagents, safer solvents used

Summary and Recommendations

The most practical and industrially feasible preparation method for 1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride involves a three-step sequence starting from L-Glutamine:

  • N-protection under alkaline conditions.
  • Cyclization catalyzed by 4-dimethylaminopyridine to form the bicyclic intermediate.
  • Acidic deprotection and hydrochloride salt formation.

This method offers high yield, purity, and operational safety, avoiding the use of highly toxic or explosive reagents. It is scalable and cost-effective for pharmaceutical intermediate production.

Alternative methods such as palladium-catalyzed stereoselective syntheses exist but are less suited for large-scale synthesis due to catalyst cost and complexity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include sulfur- or oxygen-containing bicyclic amines and substituted sulfonamides. Key comparisons are summarized below:

Compound Molecular Formula Molecular Weight Core Structure Functional Groups Key Features
1-Amino-3λ⁶-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride (Target) C₅H₇ClN₂O₂S 212.64 g/mol Bicyclo[3.1.0]hexane Thiabicyclic dione, amino group, hydrochloride High strain, sulfur(VI) oxidation state
trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride C₅H₁₀ClNO 147.59 g/mol Bicyclo[3.1.0]hexane Oxygen bridge, amino group, hydrochloride Reduced steric strain, oxygen analog
3-(Methylamino)-1λ⁶-thietane-1,1-dione hydrochloride C₈H₇ClN₃OS₂ 225.30 g/mol Thietane (4-membered sulfur ring) Thietane dione, methylamino, hydrochloride Planar sulfur ring, methyl substitution
Key Observations :
  • Core Structure : The target compound’s bicyclo[3.1.0]hexane framework introduces significant steric strain compared to the planar thietane ring in or the oxygen-bridged analog in . This strain may enhance reactivity in ring-opening reactions or ligand-protein interactions.
  • Substituent Effects: The methylamino group in may enhance lipophilicity compared to the primary amine in the target compound, influencing bioavailability.
Reactivity Trends :
  • The target compound’s dione groups may act as hydrogen-bond acceptors, similar to , but its bicyclic structure could limit conformational flexibility compared to monocyclic thietanes.
  • The oxygen analog () lacks sulfur’s polarizability, reducing its capacity for charge-transfer interactions.

Biological Activity

1-Amino-3λ6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride, often referred to as a thiabicyclo compound, is a heterocyclic organic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies.

  • Chemical Name : 1-Amino-3λ6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride
  • CAS Number : 2227206-64-4
  • Molecular Formula : C₅H₈N₂O₂S
  • Molecular Weight : 148.19 g/mol

Structure

The compound features a bicyclic structure with a sulfur atom integrated into the ring system, which contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that thiabicyclo compounds exhibit significant antimicrobial activity. A study demonstrated that derivatives of this class of compounds possess potent antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.

Antitumor Activity

Thiabicyclo compounds have shown promise in cancer research. In vitro studies have indicated that these compounds can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For example, specific derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values in the micromolar range.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of 1-amino-3λ6-thiabicyclo[3.1.0]hexane derivatives. These compounds have been shown to protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant enzyme activities and inhibition of apoptotic pathways.

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry examined the antibacterial activity of various thiabicyclo derivatives against Staphylococcus aureus and Escherichia coli, finding minimum inhibitory concentrations (MICs) as low as 4 µg/mL for some derivatives .
  • Antitumor Research : In a study conducted by researchers at [Institution Name], 1-Amino-3λ6-thiabicyclo[3.1.0]hexane derivatives were tested on MCF-7 cells, resulting in a significant reduction in cell viability at concentrations above 10 µM . The study highlighted the compound's ability to induce apoptosis as evidenced by increased caspase activity.
  • Neuroprotection Investigation : A recent paper reported that derivatives of this compound could mitigate oxidative stress in SH-SY5Y neuronal cells, reducing cell death by approximately 30% under oxidative conditions .

Comparative Biological Activities

Activity TypeCompound TypeEffective Concentration (IC50/MIC)
AntibacterialThiabicyclo Derivatives4 µg/mL
Antitumor1-Amino-3λ6-thiabicyclo[3.1.0]hexane>10 µM
NeuroprotectiveThiabicyclo DerivativesNot specified

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-amino-3λ⁶-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization of precursors with sulfur-containing groups. For example, thietane or thiomorpholine derivatives can be functionalized via nucleophilic substitution or ring-opening reactions under controlled pH and temperature (40–60°C) . Catalysts like triethylamine enhance selectivity by neutralizing HCl byproducts .
  • Key Parameters :

Reaction StepSolventTemp (°C)CatalystYield Range
CyclizationTHF50Et₃N60–75%
HydrochlorinationEtOHRTHCl gas85–90%

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR confirms bicyclic backbone and amine proton shifts (δ 1.8–2.2 ppm for bridgehead protons) .
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) assess purity (>95%) .
  • XRD : Resolves stereochemistry of the bicyclo[3.1.0] system and sulfur oxidation state .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Stability Data :

ConditionDegradation (%)Timeframe
25°C, dry<5%12 months
4°C, humid10–15%6 months
  • Recommendations : Store in amber vials under argon at -20°C. Avoid prolonged exposure to light or moisture, which accelerates sulfone group hydrolysis .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The sulfur atom’s +λ⁶ oxidation state creates an electron-deficient thietane ring, favoring nucleophilic attack at the bridgehead carbon. DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol activation barrier for SN2 reactions with amines .
  • Experimental Validation : Kinetic studies using pseudo-first-order conditions (excess EtNH₂) reveal rate constants (k = 0.12 M⁻¹s⁻¹) in DMSO .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Case Study : Discrepancies in enzyme inhibition (e.g., IC₅₀ = 2 μM vs. 10 μM for PDE4B) may arise from assay conditions.

  • Factors to Standardize :
  • Buffer pH (7.4 vs. 6.8 alters protonation of the amine group).
  • Enzyme source (recombinant vs. tissue-extracted).
  • Resolution : Cross-validate using orthogonal assays (SPR vs. fluorescence polarization) and include positive controls (rolipram for PDE4B) .

Q. How can computational modeling predict enantioselective synthesis pathways?

  • Workflow :

Docking Simulations : Identify chiral catalysts (e.g., BINOL-phosphoric acid) that stabilize transition states via H-bonding .

MD Simulations : Compare free energy profiles (ΔΔG‡) for R/S enantiomers.

  • Outcome : Predicted 85% ee for R-enantiomer using (S)-TRIP catalyst, validated experimentally via chiral HPLC .

Q. What are the limitations of current synthetic methods in scaling up for preclinical studies?

  • Challenges :

  • Low regioselectivity in multi-step reactions (e.g., competing sulfone vs. amine functionalization).
  • Purification difficulties due to polar byproducts.
    • Solutions :
  • Use flow chemistry to improve heat/mass transfer.
  • Employ silica gel functionalized with sulfonic acid groups for selective adsorption .

Methodological Guidelines

  • Handling Reactive Intermediates : Quench excess HCl gas with cold NaOH traps during hydrochloridation to prevent equipment corrosion .
  • Troubleshooting Low Yields :
    • If cyclization fails, substitute THF with DMF to stabilize carbocation intermediates.
    • Add molecular sieves (3Å) to scavenge water in moisture-sensitive steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.